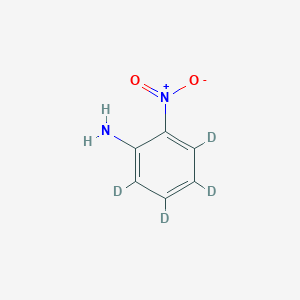
2-Nitroaniline-3,4,5,6-D4
Übersicht
Beschreibung
2-Nitroaniline-3,4,5,6-D4 is an isotopically labeled analogue of 2-Nitroaniline, which is an organic compound with the formula H₂NC₆H₄NO₂. This compound is a derivative of aniline, carrying a nitro functional group in position 2. The deuterium-labeled version, this compound, is used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
2-Nitroaniline-3,4,5,6-D4 is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in studies involving enzyme reactions and metabolic pathways.
Medicine: It is utilized in the development of drugs and therapeutic agents.
Industry: The compound is employed in the production of cutting fluids, benzotriazoles, and other industrial chemicals
Safety and Hazards
The safety data sheet for 4-Nitroaniline, a compound similar to 2,3,4,5-Tetradeuterio-6-nitroaniline, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - repeated exposure .
Wirkmechanismus
Target of Action
Nitro group-containing compounds, such as trinitroaniline derivatives, are known to have potential antitumor activities on diverse cancer cell models .
Mode of Action
It’s worth noting that nitro group-containing compounds can induce intrinsic apoptosis by increasing the ratio of bax/bcl-2 expression . This suggests that 2,3,4,5-Tetradeuterio-6-nitroaniline might interact with its targets to induce apoptosis, leading to cell death.
Biochemical Pathways
Nitro group-containing compounds have been shown to decrease the expression of the cell cycle checkpoint protein cyclin d1 , suggesting that they may affect cell cycle regulation pathways.
Result of Action
Nitro group-containing compounds have been shown to inhibit the metastatic activity of hep3b cells , suggesting that 2,3,4,5-Tetradeuterio-6-nitroaniline might have similar effects.
Action Environment
It’s worth noting that the stability of nitrate ester-based energetic materials, which include nitro group-containing compounds, can be influenced by environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Nitroaniline-3,4,5,6-D4 can be synthesized through several methods. One common method involves the reaction of 2-nitrochlorobenzene with ammonia:
ClC6H4NO2+2NH3→H2NC6H4NO2+NH4Cl
This reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may include additional steps to purify the compound and ensure its isotopic labeling is accurate .
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitroaniline-3,4,5,6-D4 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group, forming 2-phenylenediamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group position.
Diazotization: The amine group can be diazotized to form diazonium salts, which are precursors to various dyes.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of catalysts.
Substitution: Reagents such as ammonia or other nucleophiles are used under controlled conditions.
Diazotization: Sodium nitrite and hydrochloric acid are typically used for diazotization reactions.
Major Products Formed
Reduction: 2-Phenylenediamine
Substitution: Various substituted anilines
Diazotization: Diazonium salts, which can be further transformed into azo dyes.
Vergleich Mit ähnlichen Verbindungen
2-Nitroaniline-3,4,5,6-D4 can be compared with other nitroaniline isomers, such as:
Eigenschaften
IUPAC Name |
2,3,4,5-tetradeuterio-6-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H,7H2/i1D,2D,3D,4D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJCXCZTLWNFOH-RHQRLBAQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N)[N+](=O)[O-])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


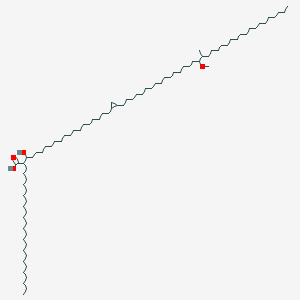
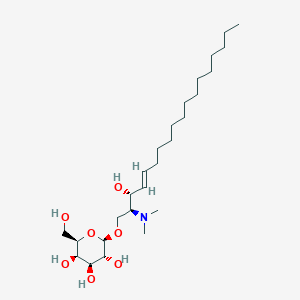

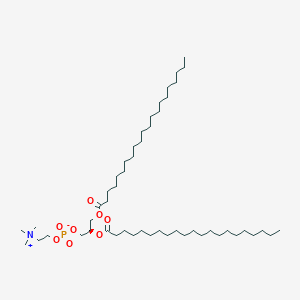
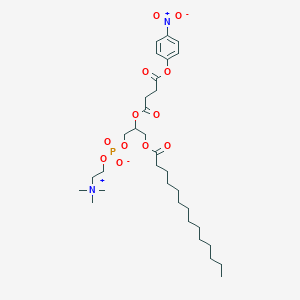
![Ethanaminium, 2-[[[(2R)-2-[(6,7-dibromo-1-oxooctadecyl)oxy]-3-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt](/img/structure/B3044041.png)
![[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044042.png)
![[(2R)-2-(11,12-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044043.png)

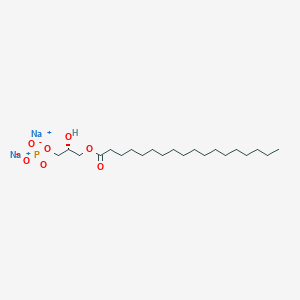
![sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate](/img/structure/B3044047.png)
![[(2R)-2,3-di(tridecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044048.png)

![Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt](/img/structure/B3044056.png)
